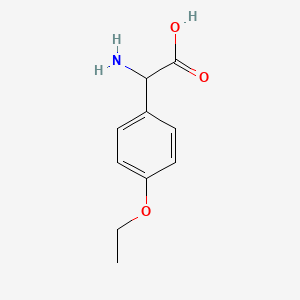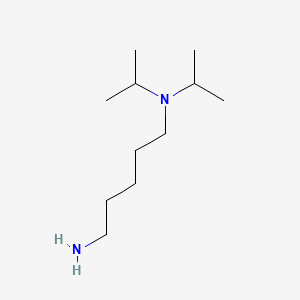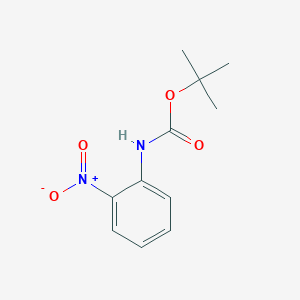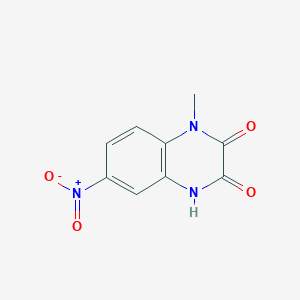
2-amino-2-(4-ethoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Use in Pharmaceutical Chemistry
- Application : This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications .
- Method : A series of eight imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide (3) and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione (6) with various substituted aldehydes .
- Results : The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Some compounds significantly lowered the volume of rat paw edema .
2. Use in Antiviral Research
- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as antiviral agents .
- Method : Various indole derivatives were prepared and tested for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Among the tested compounds, some showed inhibitory activity against influenza A and Coxsackie B4 virus .
3. Use in Anti-inflammatory Research
- Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as anti-inflammatory agents .
- Method : Various indole derivatives were prepared and tested for their anti-inflammatory activity. For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) were synthesized .
- Results : These compounds showed significant inflammation inhibition using paw edema and acetic acid-induced writhings .
4. Use in Antioxidant Research
- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant potential in terms of scavenging free radicals .
- Method : The compound was synthesized and tested for its antioxidant activity .
- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .
5. Use in Radioprotection Research
- Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown potential as a radioprotector .
- Method : The compound was synthesized and tested for its radioprotective activity .
- Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-ethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLNORTZKHHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397206 |
Source


|
| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-ethoxyphenyl)acetic Acid | |
CAS RN |
299168-49-3 |
Source


|
| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)












